2,3-Dimethyl-6-nitroquinoxaline
Overview
Description
2,3-Dimethyl-6-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9N3O2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at positions 2 and 3, and a nitro group at position 6 on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitroquinoxaline typically involves the nitration of 2,3-dimethylquinoxaline. One common method includes the reaction of 2,3-dimethylquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches are being explored to minimize environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-nitroquinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Tin(II) chloride in ethanol, hydrogenation with palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: 2,3-Dimethyl-6-aminoquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-6-nitroquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress-related pathways .
Comparison with Similar Compounds
2,3-Dihydroxyquinoxaline: Undergoes similar electrophilic substitution reactions and has applications in coordination chemistry.
2,3-Dichloroquinoxaline: Another quinoxaline derivative with different substitution patterns, used in various chemical syntheses.
1,4-Dihydro-6-methylquinoxaline-2,3-dione: A quinoxaline derivative with distinct chemical properties and applications.
Uniqueness: 2,3-Dimethyl-6-nitroquinoxaline is unique due to the presence of both methyl and nitro groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound for various applications in research and industry .
Biological Activity
2,3-Dimethyl-6-nitroquinoxaline (DMNQ) is a compound of significant interest in biological research due to its diverse biological activities, particularly in the fields of antiviral and enzyme inhibition studies. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the quinoxaline ring. This structural arrangement contributes to its reactivity and biological effects.
The biological activity of DMNQ is primarily attributed to its ability to interact with various molecular targets:
- Antiviral Activity : DMNQ has been shown to inhibit viral replication by intercalating into the DNA helix, disrupting essential steps in viral uncoating and replication cycles. This mechanism is crucial for its potential application in antiviral drug development .
- Enzyme Inhibition : Studies indicate that DMNQ interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests implications for pharmacokinetics and potential drug-drug interactions. Additionally, DMNQ exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying potencies depending on structural modifications .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antiviral Research : A study demonstrated that DMNQ significantly inhibited the replication of specific viruses by disrupting their lifecycle stages through DNA intercalation. This property opens avenues for further exploration in antiviral drug development.
- Enzyme Kinetics : Research involving enzyme kinetic studies highlighted that DMNQ derivatives exhibited selective inhibition against AChE compared to BChE. The most potent derivative showed an IC50 value of 0.077 µM, indicating strong potential for treating conditions related to cholinergic dysfunctions .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of DMNQ derivatives revealed that modifications at various positions influenced their biological activity significantly. For instance, substituting different groups at the 6-position altered the AChE inhibitory potency, demonstrating the importance of structural nuances in drug design .
Properties
IUPAC Name |
2,3-dimethyl-6-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSTGHGOVMLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346041 | |
Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2942-03-2 | |
Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 2,3-Dimethyl-6-nitroquinoxaline influence its intermolecular interactions?
A2: The crystal packing of this compound is stabilized by a network of intermolecular interactions. Chains of molecules extend along the crystallographic [] direction, held together by C–H⋯O hydrogen bonds in a zigzag pattern for one type of chain and a ladder-like pattern for the other. [] Furthermore, weak π–π interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. []
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